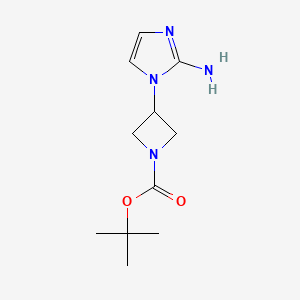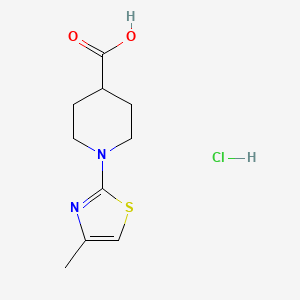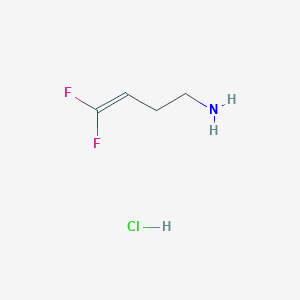
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydroxy group attached to the propanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the presence of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and hydroxy group play crucial roles in its reactivity and interactions. For example, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2-hydroxyphenyl)propanoate: This compound features a phenyl ring instead of a thiophene ring and has similar reactivity due to the presence of the hydroxy group.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Another similar compound with a hydroxyphenyl group, which also exhibits similar chemical properties.
Uniqueness
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where thiophene derivatives are preferred over other aromatic compounds.
Eigenschaften
Molekularformel |
C9H12O3S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H12O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7,10H,5H2,1-2H3 |
InChI-Schlüssel |
UVFGOGBFLJPFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



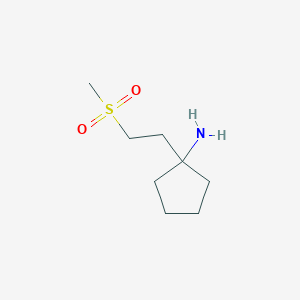
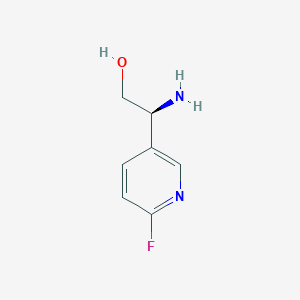
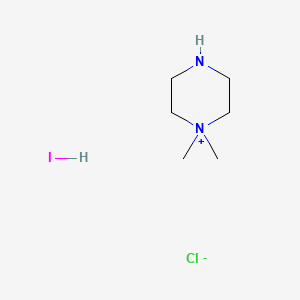
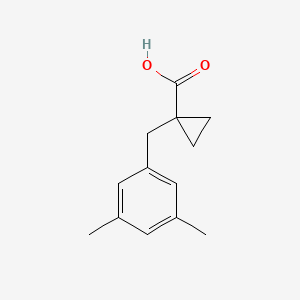

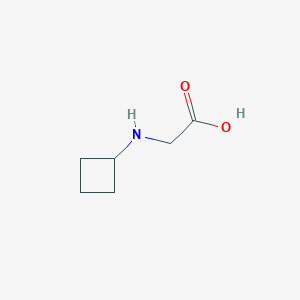
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

